molecular formula C17H26N2O B5767862 2-(1-azepanyl)-N-mesitylacetamide

2-(1-azepanyl)-N-mesitylacetamide

Cat. No. B5767862
M. Wt: 274.4 g/mol
InChI Key: XRCCCHHMZLPHFV-UHFFFAOYSA-N
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Description

2-(1-azepanyl)-N-mesitylacetamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential in various applications. This compound is also known as Aza-MAA and is a derivative of N-mesitylacetamide. It has a unique structure that makes it a promising candidate for various scientific studies.

Scientific Research Applications

2-(1-azepanyl)-N-mesitylacetamide has several potential applications in scientific research. One of the main areas of interest is its use as a ligand for metal complexes. It has been shown to form stable complexes with various transition metals such as copper, nickel, and palladium. These complexes have potential applications in catalysis and other chemical reactions.
Another area of interest is the use of 2-(1-azepanyl)-N-mesitylacetamide as a building block for the synthesis of other compounds. Its unique structure makes it a useful starting material for the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N-mesitylacetamide is not well understood. However, it is believed to interact with various biological molecules such as proteins and enzymes. It has also been shown to have potential as a DNA intercalator.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-azepanyl)-N-mesitylacetamide are still being studied. However, it has been shown to have potential as an anti-cancer agent. It has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-azepanyl)-N-mesitylacetamide is its unique structure, which makes it a useful starting material for the synthesis of various compounds. It also has potential applications in catalysis and other chemical reactions.
However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to work with in certain experiments. It also has a relatively high cost, which can limit its availability for some researchers.

Future Directions

There are several future directions for the study of 2-(1-azepanyl)-N-mesitylacetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its mechanism of action and its effectiveness against various types of cancer.
Another area of interest is its potential as a ligand for metal complexes. Further studies are needed to determine the stability and reactivity of these complexes.
Finally, there is potential for the synthesis of new compounds using 2-(1-azepanyl)-N-mesitylacetamide as a starting material. Further studies are needed to determine the feasibility and potential applications of these compounds.
Conclusion:
2-(1-azepanyl)-N-mesitylacetamide is a promising compound that has potential in various scientific research applications. Its unique structure makes it a useful starting material for the synthesis of various compounds. It also has potential applications in catalysis and other chemical reactions. Further studies are needed to determine its mechanism of action and its effectiveness in various applications.

Synthesis Methods

The synthesis of 2-(1-azepanyl)-N-mesitylacetamide involves the reaction of N-mesitylacetamide with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 100°C. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13-10-14(2)17(15(3)11-13)18-16(20)12-19-8-6-4-5-7-9-19/h10-11H,4-9,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCCCHHMZLPHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670490
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

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